Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride
Description
Table 1: Key Spectroscopic Data
| Technique | Observed Signal/Chemical Shift | Structural Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H) | Ethyl CH₃ |
| ¹H NMR (CDCl₃) | δ 4.12 (q, 2H) | Ethyl CH₂ |
| ESI-HRMS | m/z 318.24 | [C₁₅H₂₁Cl₂NO₂ + H]⁺ |
Crystallographic Characterization and Conformational Analysis
While X-ray diffraction data for this specific compound remains unpublished, crystallographic principles for analogous piperidine derivatives reveal:
- Salt Formation : The hydrochloride counterion interacts with the piperidine nitrogen via ionic bonding, stabilizing the chair conformation of the ring.
- Conformational Preferences : Molecular modeling predicts a twist-boat conformation for the piperidine ring due to steric hindrance from the 3-chlorobenzyl group, as observed in related 1-benzylpiperidine carboxylates.
- Packing Interactions : In crystalline states, chloride ions form hydrogen bonds with adjacent ammonium groups, creating a layered lattice structure.
Comparative Analysis With Related Piperidine Carboxylate Derivatives
Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride exhibits distinct structural and electronic features compared to analogs:
Table 2: Structural and Spectral Comparison
Electronic Effects :
- The 3-chloro substituent induces electron-withdrawing effects, reducing piperidine nitrogen basicity compared to non-chlorinated analogs.
- Steric Influence : The 3-chlorobenzyl group creates greater steric hindrance than smaller substituents (e.g., methyl), altering reactivity in nucleophilic substitutions.
Biological Implications :
- Chlorine’s position impacts target affinity; 3-chloro derivatives show enhanced selectivity for neuronal receptors over 4-chloro variants.
Properties
IUPAC Name |
ethyl 1-[(3-chlorophenyl)methyl]piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-2-19-15(18)13-6-4-8-17(11-13)10-12-5-3-7-14(16)9-12;/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTRUQBENVPVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with a chlorobenzyl group and an ethyl ester functional group. The synthesis typically involves:
- Formation of the Piperidine Ring : Cyclization of appropriate precursors.
- Introduction of the Chlorobenzyl Moiety : Nucleophilic substitution reactions.
- Esterification : Reaction with an alcohol in the presence of an acid catalyst.
- Hydrochloride Formation : Salt formation by reacting the free base with hydrochloric acid.
This synthetic pathway allows for the introduction of various substituents that can enhance biological activity.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
- Case Study : A study demonstrated that piperidine derivatives significantly inhibited tumor growth in chick chorioallantoic membrane assays, suggesting their potential as anticancer agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, such as acetyl-coenzyme A carboxylases (ACCs), which play crucial roles in fatty acid metabolism.
- Activity Data : In vitro assays revealed that certain piperidine derivatives displayed IC50 values below 1000 nM against ACC1 and ACC2, indicating strong inhibitory effects with low cytotoxicity against normal human cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Binding : The chlorobenzyl moiety may enhance binding affinity to specific receptors or enzymes, facilitating stronger interactions that lead to biological responses.
- Stability and Bioavailability : The piperidine ring contributes to the overall stability and bioavailability of the compound, enhancing its therapeutic potential.
Summary of Biological Activities
| Activity Type | Target | IC50 (nM) | Cytotoxicity (HELF Cells) |
|---|---|---|---|
| ACC Inhibition | ACC1 | <1000 | >100 μM |
| ACC Inhibition | ACC2 | <940 | >100 μM |
| Anticancer Activity | Tumor Growth Inhibition | N/A | N/A |
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride is being investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Some specific areas of interest include:
- Antimicrobial Activity : Studies have shown that piperidine derivatives exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics.
- Antiviral Properties : Research has indicated potential antiviral effects, particularly against viral infections that affect respiratory pathways.
Biological Studies
The compound is also used in biological research to study its effects on cellular mechanisms. For instance:
- Receptor Binding Studies : Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate can be used to investigate its binding affinity to various receptors, which may lead to insights into its mechanism of action.
- In Vivo Studies : Preliminary studies on animal models have suggested that this compound may influence physiological responses, warranting further investigation into its pharmacodynamics.
Synthesis of Complex Molecules
In organic synthesis, this compound serves as an important intermediate for creating more complex molecules. Its unique structure facilitates:
- Nucleophilic Substitution Reactions : The chlorobenzyl group can be replaced with other functional groups, allowing chemists to tailor compounds for specific applications.
- Formation of Novel Derivatives : By modifying the piperidine ring or the carboxylate group, researchers can create derivatives with enhanced biological activity.
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial properties of several piperidine derivatives, including this compound. Results indicated that this compound demonstrated significant activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted to predict the binding affinity of this compound with various biological targets. The results showed promising interactions with acetylcholinesterase, indicating potential use in treating neurological disorders .
Comparison with Similar Compounds
Table 1: Key Structural Features of Piperidine-3-carboxylate Derivatives
| Compound Name | Substituent at N-1 | Ester Group | Chlorine Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate HCl | 3-Chlorobenzyl | Ethyl (C3) | Benzyl ring (C3) | C₁₅H₁₈ClNO₃·HCl (est.) | ~332.23 |
| Ethyl 1-benzylpiperidine-3-carboxylate | Benzyl | Ethyl (C3) | None | C₁₅H₂₁NO₃ | 263.33 |
| Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate | 4-Chlorophenylsulfonyl | Ethyl (C3) | Sulfonyl (C4) | C₁₄H₁₇ClNO₅S | 346.81 |
| Methyl 1-benzylpiperidine-3-carboxylate | Benzyl | Methyl (C3) | None | C₁₄H₁₉NO₃ | 249.31 |
| Ethyl piperidine-3-carboxylate HCl | H | Ethyl (C3) | None | C₈H₁₅NO₃·HCl | 209.67 |
Key Observations :
- Sulfonyl derivatives (e.g., 4-chlorophenylsulfonyl) exhibit higher polarity due to the sulfonyl group, reducing membrane permeability .
- Ester Group Variations : Methyl esters (e.g., methyl 1-benzylpiperidine-3-carboxylate) are more susceptible to esterase hydrolysis than ethyl esters, impacting metabolic stability .
Key Observations :
- Hydrogenation vs. Substitution : Hydrogenation routes (e.g., naphthyridine derivatives) require specialized catalysts (Raney nickel) and produce diastereomers, complicating purification . In contrast, nucleophilic substitutions (e.g., benzyl or sulfonyl derivatives) are single-step and high-yielding .
- Diastereomer Separation : Isomers of ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate were resolved via flash chromatography, highlighting challenges in stereochemical control .
Physicochemical and Pharmacological Properties
Table 3: Physical Properties and Bioactivity
Key Observations :
- Chlorine vs. Sulfonyl Groups : The 3-chlorobenzyl group increases LogP compared to sulfonyl derivatives, suggesting better membrane permeability .
Q & A
Q. What are the recommended synthetic routes for Ethyl 1-(3-chlorobenzyl)piperidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized?
A common approach involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized by reacting piperidine-3-carboxylate esters with substituted benzyl halides. In a related synthesis (Ethyl-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate), pH control (maintained at 10–11 using Na₂CO₃) and room-temperature stirring were critical for achieving high yields . To optimize conditions for the target compound, consider:
- Temperature : Prolonged heating may degrade sensitive intermediates; room temperature or mild heating (40–60°C) is preferable.
- Purification : Recrystallization from ethanol or ethyl acetate, as demonstrated in analogous syntheses, effectively removes by-products .
- Catalysts : Use phase-transfer catalysts or bases like triethylamine to enhance reaction efficiency.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the piperidine ring structure, benzyl substituents, and ester groups. For example, in a structurally similar compound (Ethyl 4-piperidone-3-carboxylate hydrochloride), distinct peaks for the ester carbonyl (~170 ppm in ¹³C NMR) and aromatic protons (~7.3 ppm in ¹H NMR) were observed .
- HPLC : For purity assessment, as seen in a related piperidine derivative where 98.7% purity was confirmed via HPLC at 206 nm .
- Melting Point Analysis : Compare observed values (e.g., 172–175°C for Ethyl 4-piperidone-3-carboxylate hydrochloride ) to literature data to validate identity.
Q. What are the critical stability considerations for storing and handling this compound?
- Storage : Store in sealed containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the ester group or degradation of the benzyl chloride moiety .
- Moisture Sensitivity : Piperidine derivatives with ester groups are prone to hydrolysis; use desiccants like silica gel in storage containers .
- Light Exposure : Protect from UV light to avoid photodegradation, as recommended for similar aryl-substituted piperidines .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) across studies?
Discrepancies often arise from impurities or polymorphic forms. Methodological strategies include:
- Recrystallization : Use solvents like ethanol or acetone to isolate pure crystals, as demonstrated for 1-benzyl-3-carbethoxy-4-piperidone hydrochloride (mp: ~170°C ).
- Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events.
- Cross-Validation : Compare NMR and elemental analysis data with literature values (e.g., CAS 4842-86-8 for Ethyl piperidine-3-carboxylate hydrochloride ).
Q. What mechanistic insights explain the formation of by-products during synthesis, and how can they be minimized?
By-products may arise from:
- Over-alkylation : The benzyl halide reactant may alkylate the piperidine nitrogen multiple times. Mitigate this by using a controlled stoichiometric ratio (e.g., 1:1.05 substrate:reagent) .
- Ester Hydrolysis : Trace moisture can hydrolyze the ethyl ester to carboxylic acid. Anhydrous solvents (e.g., THF or DCM) and molecular sieves are recommended .
- Oxidation : The 3-chlorobenzyl group may oxidize under acidic conditions; inert atmospheres (N₂) and antioxidants (e.g., BHT) can suppress this .
Q. How can computational modeling aid in predicting the reactivity or pharmacological potential of this compound?
- Density Functional Theory (DFT) : Calculate electron distribution to predict nucleophilic/electrophilic sites. For example, the piperidine nitrogen’s lone pair can be mapped for reactivity in further derivatization.
- Molecular Docking : Screen against targets like serotonin receptors, as done for arylcyclohexylamine analogs (e.g., 3-methyl PCP hydrochloride ).
- ADMET Prediction : Use tools like SwissADME to estimate solubility and metabolic stability, critical for preclinical studies.
Q. What strategies resolve conflicting bioactivity data in different assay systems?
- Assay Optimization : Adjust pH and ionic strength to match physiological conditions. For instance, discrepancies in receptor binding assays may stem from buffer composition .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may skew results .
- Positive Controls : Include reference compounds (e.g., paroxetine impurity A ) to calibrate assay sensitivity.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
